molecular formula C8H13N3O2 B8737223 1-(piperidin-4-yl)imidazolidine-2,4-dione

1-(piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B8737223
M. Wt: 183.21 g/mol
InChI Key: OTRWPICEDQZWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-4-yl)imidazolidine-2,4-dione is a compound that features a piperidine ring fused with an imidazolidine-2,4-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and imidazolidine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine with imidazolidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of piperidine and imidazolidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-piperidin-4-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c12-7-5-11(8(13)10-7)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,12,13)

InChI Key

OTRWPICEDQZWLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.300 mL) was added to a solution of tert-butyl 4-(2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate (32 mg, 0.113 mmol) in dichloromethane (1 mL). After 4 h, the reaction was concentrated to give the title compound. MS: m/z=184.04 (M+1).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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